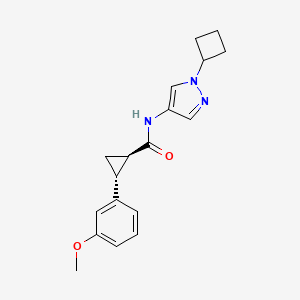![molecular formula C16H18F2N4O2 B7351074 N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide](/img/structure/B7351074.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide, also known as PF-06282999, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutyl-containing triazole carboxamides and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been found to be overexpressed in certain types of cancer cells. By inhibiting the activity of BRD4, this compound is thought to prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, the compound has been shown to inhibit the growth of certain bacteria and fungi. This compound has also been found to have a positive effect on cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is its high potency and selectivity, making it an ideal candidate for use in laboratory experiments. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the exploration of this compound as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide involves a multi-step process that begins with the preparation of the starting materials, followed by the cyclization of a cyclobutyl-containing precursor to form the triazole ring. This is then followed by the introduction of the carboxamide group and the final purification of the compound. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c1-24-5-4-22-9-15(20-21-22)16(23)19-12-6-10(7-12)13-3-2-11(17)8-14(13)18/h2-3,8-10,12H,4-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVUHRYRMFANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=N1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanamide](/img/structure/B7351046.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7351057.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide](/img/structure/B7351061.png)